molecular formula C10H12N2O B1209533 4-Hydroxytryptamine CAS No. 570-14-9

4-Hydroxytryptamine

Cat. No. B1209533
CAS RN: 570-14-9
M. Wt: 176.21 g/mol
InChI Key: FKIRTWDHOWAQGX-UHFFFAOYSA-N
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Description

4-Hydroxytryptamine, also known as Serotonin or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter . It is a member of the class of tryptamines that is tryptamine in which the indole ring has been substituted by a hydroxy group at position 4 . It plays a crucial role in various physiological functions, including mood, cognition, reward, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .


Synthesis Analysis

The synthesis of 5-hydroxytryptamine involves a two-step fermentation process. The first step involves the production of 5HTP using a recombinant strain with a semi-rationally engineered aromatic amino acid hydroxylase. In the subsequent step of 5HTP bioconversion, serotonin is produced using a recombinant strain harboring a tryptophan decarboxylase .


Molecular Structure Analysis

The molecular formula of 4-Hydroxytryptamine is C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da .


Chemical Reactions Analysis

The irreversible activation of O2 is the initial step in the mechanism of 4-Hydroxytryptamine and utilizes two electrons from BH4 to form a high-valent Fe(IV)O (ferryl) hydroxylating intermediate and 4a-hydroxypterin (4a-HOPH3) .


Physical And Chemical Properties Analysis

4-Hydroxytryptamine has a molecular formula of C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da .

Scientific Research Applications

Neurotransmitter and Immunomodulator Roles

4-Hydroxytryptamine, also known as serotonin, plays a significant role as a neurotransmitter and an immunomodulator. It is involved in stimulating the release of inflammatory cytokines and regulating the function of dendritic cells and monocytes. This has implications in various physiological and pathophysiological processes, including asthma and atopy, as indicated by the association between the 5-hydroxytryptamine receptor 4 (HTR4) gene and these conditions (Tae-Hoon Kim et al., 2011).

Serotonin Syndrome and Toxicity

Serotonin is also central to the development of Serotonin Syndrome, a condition arising from serotonin toxicity. This syndrome is important in both human and veterinary medicine, emphasizing the need for understanding serotonin's physiological roles and its involvement in various disorders, such as mood disorders, migraine, and irritable bowel syndrome (IBS) (L. Mohammad-Zadeh, L. Moses, & S. Gwaltney-Brant, 2008).

Influence on Gastrointestinal and Cardiovascular Systems

Serotonin's impact on gastrointestinal motility and cardiovascular tone is notable. It modulates gut movement, playing a role in conditions like IBS, and influences vascular tone, which has implications in hypertension and heart disease. This makes it a target for drug development aimed at treating these conditions (M. Modica et al., 2010).

Neuropharmacological Research

In neuropharmacology, serotonin is explored for its effects on emotional, motoric, and cognitive functions. Its role as a neurotransmitter and the impact of its manipulation in animal models offer insights into human neurological and psychiatric disorders (P. Bruni et al., 2018).

Psychiatric Disorders and Psychedelic Research

Recent research has shown promise in using 5-Hydroxytryptamine 2A (5-HT2A) receptor agonists, such as psilocybin, for treating serious psychiatric disorders like depression and addiction. This resurgence of interest in psychedelic psychiatry highlights the potential therapeutic applications of serotonin-related compounds (D. Nutt, D. Erritzoe, & R. Carhart-Harris, 2020).

Future Directions

Recent findings on the role of 5-HTR1E in neuroprotection and diseases such as cancer have excited many researchers to explore this receptor in detail . A better understanding of the evolving role of serotonin 5-HT2A-mediated pathophysiological mechanisms of CKD may be a helpful tool to identify new therapeutic targets .

properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIRTWDHOWAQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205607
Record name 4-Hydroxytryptamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxytryptamine

CAS RN

570-14-9
Record name 3-(2-Aminoethyl)-1H-indol-4-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxytryptamine
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Record name 4-Hydroxytryptamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-1H-indol-4-ol
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Record name 4-HYDROXYTRYPTAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
373
Citations
V Erspamer, A Glässer, P Mantegazzini - Experientia, 1960 - Springer
… 4-Hydroxytryptamine (4-HT) and 4-hydroxytryptophan(4-HTP) are of conspicuous biological interest because 4-HTP is the only tryptophan amino acid which so far has been …
Number of citations: 19 link.springer.com
N Gathergood, PJ Scammells - Organic Letters, 2003 - ACS Publications
… The 4-hydroxytryptamine scaffold of psilocin was successfully prepared via palladium-catalyzed … considerable studies into the effects of substitution on the 4-hydroxytryptamine scaffold. …
Number of citations: 67 pubs.acs.org
GC Glatfelter, DNK Pham, D Walther, JA Golen… - ACS …, 2022 - ACS Publications
Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptammonium) is an analogue of psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) that has been identified in several species of …
Number of citations: 9 pubs.acs.org
C Lenz, J Wick, D Hoffmeister - Journal of natural products, 2017 - ACS Publications
… We report the identification of ω-N-methyl-4-hydroxytryptamine … , ω-N-methyl-4-hydroxytryptamine (norpsilocin, 1) can be … 1 directly derives from 4-hydroxytryptamine as the product of a …
Number of citations: 52 pubs.acs.org
DB Repke, DT Leslie, G Guzmán - Lloydia, 1977 - europepmc.org
… to support the presence of 4-hydroxytryptamine in collections of P. baeocystis and P. cyanescens. The possible significance of baeocystin and 4-hydroxytryptamine in the biosynthesis of …
Number of citations: 82 europepmc.org
V Erspamer, A Glässer, BM Nobili, C Pasini - Experientia, 1960 - Springer
… It is probable that 4-HTP is the precursor amino acid of psilocin (N,N-dimethyl4-hydroxytryptamine) and psilocybin (the O-phosphate ester of psilocin) and, hence, that 4-HTP is an …
Number of citations: 15 link.springer.com
H Blaschko, WG Levine - British Journal of Pharmacology and …, 1960 - Wiley Online Library
… 4-Hydroxytryptamine and 7-hydroxytryptamine were also oxidized, the former with the formation of a blue compound. The NI -methyl derivatives of both bufotenine and psilocine were …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com
RD Buñag, EJ Walaszek - Journal of Pharmacology and Experimental …, 1962 - ASPET
… In the dog, BAS-phenol selectively blocks responses to serotonin, bufotenine, 4-hydroxytryptamine, psilocin and psilocybin but not those to tryptamine or dimethyltryptamine. A similar …
Number of citations: 10 jpet.aspetjournals.org
RF Chen - Proceedings of the National Academy of …, 1968 - National Acad Sciences
… The compounds that did not emit in the green when excited in the absorption region in 3 M HCi were tryptamine, tryptophan, 4-hydroxytryptamine, indole, 5-fluoroindole, 3-methylindole, …
Number of citations: 41 www.pnas.org
S Agurell, JGL Nilsson - Acta Chem. Scand, 1968 - thevespiary.org
… The fungus can also by an alternative route convert 4-hydroxytryptamine to psilocybin. Large differences in the rate of absorption of different closely related precursors has been …
Number of citations: 68 www.thevespiary.org

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